molecular formula C21H18N2O6S2 B12152817 2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid

2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid

Cat. No.: B12152817
M. Wt: 458.5 g/mol
InChI Key: NZXXEJJDQVYQIM-UHFFFAOYSA-N
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Description

The compound 2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-en-14-yl]acetic acid features a complex pentacyclic core fused with a 4-hydroxyphenyl group and an acetic acid side chain. Its structure includes two sulfur atoms (dithia), two nitrogen atoms (diazapentacyclo), and three ketone groups (trioxo), contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C21H18N2O6S2

Molecular Weight

458.5 g/mol

IUPAC Name

2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid

InChI

InChI=1S/C21H18N2O6S2/c24-8-3-1-7(2-4-8)12-13-9-5-10(16(13)30-18-17(12)31-21(29)22-18)15-14(9)19(27)23(20(15)28)6-11(25)26/h1-4,9-10,12-16,24H,5-6H2,(H,22,29)(H,25,26)

InChI Key

NZXXEJJDQVYQIM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=C(C=C6)O)SC(=O)N5

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is C23H22N2O6S2C_{23}H_{22}N_2O_6S_2 with a molecular weight of approximately 486.56 g/mol. Its structure features a pentacyclic framework, which contributes to its biological properties.

PropertyValue
Molecular FormulaC23H22N2O6S2C_{23}H_{22}N_2O_6S_2
Molecular Weight486.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Preliminary studies suggest that this compound exhibits antioxidant , anti-inflammatory , and anticancer activities. The presence of the hydroxyphenyl group is associated with enhanced antioxidant properties, which can mitigate oxidative stress in cells.

  • Antioxidant Activity : The compound scavenges free radicals, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, reducing inflammation in various models.
  • Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.

Study 1: Antioxidant Activity

A study conducted on human fibroblast cells demonstrated that treatment with the compound reduced oxidative stress markers significantly compared to untreated controls. The compound exhibited a dose-dependent effect on reducing reactive oxygen species (ROS) levels.

Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Study 3: Anticancer Efficacy

Research involving various cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in the percentage of cells in the sub-G1 phase, indicating apoptotic activity.

Table 2: Summary of Biological Activities

Activity TypeModel/MethodResult
AntioxidantHuman fibroblastsReduced ROS levels by 50% at 10 µM
Anti-inflammatoryAnimal modelDecreased joint swelling by 40%
AnticancerCancer cell linesInduced apoptosis in >70% of treated cells

Comparison with Similar Compounds

Core Framework Modifications

The pentacyclic scaffold is conserved across analogues, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituent at Position 9 Key Structural Differences Molecular Weight (g/mol)
Target Compound 4-Hydroxyphenyl Acetic acid side chain ~440 (estimated)
2-[6,13,15-Trioxo-9-(pyridin-3-yl)-...]acetic acid (CAS 1212350-43-0) Pyridin-3-yl Pyridine ring instead of phenyl; no hydroxyl 443.50
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo) 3-Methoxy-4-hydroxyphenyl Tetracyclic core; no acetic acid chain ~390 (estimated)
4-[6,13,15-Trioxo-9-(3-phenoxyphenyl)-...]butanoic acid 3-Phenoxyphenyl Butanoic acid chain; phenoxy group ~490 (estimated)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-hydroxyphenyl group (target) is electron-donating, enhancing resonance stabilization, whereas pyridinyl (CAS 1212350-43-0) introduces electron-withdrawing effects, altering solubility and binding affinity .

Pharmacological Activity Comparison

Anticancer Activity

Compounds with the pentacyclic dithia-diazapentacyclo core exhibit notable anticancer properties, with substituents dictating selectivity and potency:

Compound Substituent Cell Line (LogGI₅₀) Selectivity Notes Source
Target Compound (estimated) 4-Hydroxyphenyl N/A Hypothesized leukemia selectivity
9-(2-Methoxyphenyl)-14-phenyl-... (Compound 9, ) 2-Methoxyphenyl Leukemia CCRF-CEM: −6.40 High selectivity for leukemia
9-(3-Phenoxyphenyl)-...butanoic acid () 3-Phenoxyphenyl Not tested Predicted broad-spectrum

Critical Findings :

  • Methoxy Substitution : The 2-methoxyphenyl derivative () shows exceptional potency against leukemia (LogGI₅₀ = −6.40), suggesting that methoxy groups enhance cytotoxicity in hematological cancers .
  • Hydroxyl Group Impact: While the target compound’s 4-hydroxyphenyl group may improve solubility, its anticancer activity remains uncharacterized. Analogues with methoxy or phenoxy groups prioritize lipophilicity, aiding cellular uptake .

Structural Similarity Metrics

Using Tanimoto coefficients (shape-Tanimoto, ST), analogues like CAS 1212350-43-0 (pyridinyl) and (phenoxyphenyl) show moderate similarity (ST ≈ 0.65–0.75) to the target compound, driven by shared core topology .

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